(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
Overview
Description
Scientific Research Applications
1. Antimicrobial Agent Synthesis
(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate and related compounds have been studied for their antimicrobial properties. Research by Manivannan (2020) focused on the synthesis and evaluation of chalcones, including this compound derivatives, as antimicrobial agents. They demonstrated the effectiveness of these compounds against various microorganisms (Manivannan, 2020).
2. Polymer Synthesis and Characterization
In 2003, Arun, Reddy, and Rajkumar investigated the use of this compound in polymer synthesis. They synthesized a polymeric form of this compound and characterized it for antimicrobial activity, demonstrating its potential in creating antimicrobial polymers (Arun, Reddy, & Rajkumar, 2003).
3. Corrosion Inhibition
Lgaz et al. (2017) explored the use of this compound derivatives in corrosion inhibition. They found that these compounds effectively inhibited corrosion of mild steel in acidic environments, pointing to their potential application in industrial corrosion protection (Lgaz et al., 2017).
4. Pharmaceutical Applications
In pharmaceutical research, this compound derivatives have been used in drug release studies. Arun and Reddy (2005) focused on the use of these compounds in creating polymeric hydrogels for controlled drug release, demonstrating their applicability in drug delivery systems (Arun & Reddy, 2005).
5. Kinetic Studies in Polymerization
Degirmenci et al. (2009) conducted a study on the kinetics of free-radical polymerization of this compound and similar compounds. Their research contributed to a better understanding of the polymerization processes involving these compounds (Degirmenci, Aviyente, Speybroeck, & Waroquier, 2009).
Properties
IUPAC Name |
ethyl (E)-3-(5-fluoro-2-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7,13H,2H2,1H3/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJUITWUKANQHJ-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635939 | |
Record name | Ethyl (2E)-3-(5-fluoro-2-hydroxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949449-09-6 | |
Record name | Ethyl (2E)-3-(5-fluoro-2-hydroxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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